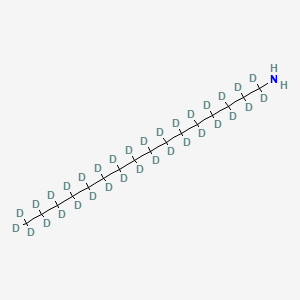
Cetylamine-d33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetylamine-d33 is a deuterium-labeled version of cetylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, which include stability and the ability to act as a tracer in various chemical processes .
Preparation Methods
Cetylamine-d33 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into cetylamine. The process involves the deuteration of cetylamine, which can be achieved through various synthetic routes. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents . Industrial production methods typically involve large-scale deuteration processes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Cetylamine-d33 undergoes similar chemical reactions as its non-deuterated counterpart, cetylamine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cetylamine-d33 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotopic labeling
Mechanism of Action
The mechanism of action of cetylamine-d33 is similar to that of cetylamine. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of the compound. Deuterium substitution can lead to changes in the rate of metabolic reactions, often resulting in slower metabolism and longer half-life of the compound . This property is particularly useful in drug development, where it can enhance the efficacy and reduce the toxicity of pharmaceuticals.
Comparison with Similar Compounds
Cetylamine-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cetylamine: The non-deuterated version of this compound.
Octylamine-d17: Another deuterium-labeled amine with a shorter carbon chain.
Properties
Molecular Formula |
C16H35N |
|---|---|
Molecular Weight |
274.66 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI Key |
FJLUATLTXUNBOT-TUWMXWROSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















